molecular formula C26H38N6O3 B1680573 2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate CAS No. 876310-60-0

2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate

Cat. No. B1680573
CAS RN: 876310-60-0
M. Wt: 482.6 g/mol
InChI Key: ZLSDDXOZWMSRNZ-BFLAJNRSSA-N
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Description

2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate, also known as RF9, is a dipeptide formed from L-arginine and L-phenylalaninamide residues . It has been reported to be a potent and selective antagonist of neuropeptide FF (NPFF) receptors, but more recently found to be an agonist at both NPFF1R and the kisspeptin receptor (KISS1R) .


Molecular Structure Analysis

The molecular formula of this compound is C26H38N6O3 . The molecular weight is 482.6 g/mol . The IUPAC name is N - [ (2 S )-1- [ [ (2 S )-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5- (diaminomethylideneamino)-1-oxopentan-2-yl]adamantane-1-carboxamide .


Physical And Chemical Properties Analysis

The density of this compound is predicted to be 1.42±0.1 g/cm3 . It is soluble in water at 20mg/mL . The pKa is predicted to be 14.53±0.20 .

Scientific Research Applications

CO2 Capture and Separation

A study by Dey et al. (2017) explored the synthesis of novel Covalent Triazine-Based Frameworks (CTFs) using mixed building-block approaches, including adamantane derivatives, for CO2 capture and separation. These CTFs displayed significant CO2 adsorption capacities, suggesting their potential in addressing global warming and optimizing industrial processes through adsorptive separation techniques (Dey, Bhunia, Boldog, & Janiak, 2017).

Organic Synthesis and Catalysis

Research by Denton et al. (2007) highlighted the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes, catalyzed by an adamantylglycine-derived dirhodium complex. This process achieved high diastereoselectivity and enantioselectivity, illustrating the role of adamantane-based catalysts in synthesizing complex organic molecules (Denton, Sukumaran, & Davies, 2007).

Surface Chemistry and Materials Science

Rosenberg et al. (1994) investigated synchrotron radiation-induced reactions on surfaces, including the use of adamantane, to understand the mechanisms of surface photochemical reactions and their applications in technological fields like semiconductor processing (Rosenberg, Frigo, & Simons, 1994).

Steric Effects in Chemical Reactions

Lomas and Vaissermann (1997) studied the steric effects in the ionic hydrogenation of aryldi(1-adamantyl)methanols, revealing how the structural characteristics of adamantane derivatives influence reaction pathways and outcomes. This research has implications for designing more efficient chemical syntheses and understanding reaction mechanisms (Lomas & Vaissermann, 1997).

Mechanism of Action

Target of Action

The primary targets of 2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate, also known as RF9, are the Neuropeptide FF (NPFF) receptors . These receptors include NPFF1 and NPFF2 . Additionally, RF9 has been found to be an agonist at the kisspeptin receptor (KISS1R) .

Mode of Action

RF9 interacts with its targets by binding to the NPFF1 and NPFF2 receptors . It acts as an antagonist for these receptors, meaning it blocks their activity . More recently, it has been found to act as an agonist at the KISS1R, meaning it activates this receptor .

Biochemical Pathways

The NPFF receptors are part of a neuropeptide family that includes two G protein-coupled receptors (NPFF1 and NPFF2) and two precursors (pro-NPFFA and pro-NPFFB) . NPFF has been implicated in a variety of biological actions, including nociception and regulation of opioid analgesia .

Pharmacokinetics

It is known that it is soluble in water at 20mg/ml , which could impact its absorption and distribution in the body. Its storage temperature is -20°C , which may affect its stability and shelf-life.

Result of Action

In vitro, RF9 has been found to antagonize the agonism induced by NPFF and NPVF in functional assays . In vivo, RF9 has been shown to completely antagonize the hypothermia induced by NPFF after cerebral administration in mice . Additionally, RF9 reduced the hypothermia induced by morphine or nociceptin/orphanin when co-injected in the third ventricle .

Action Environment

The action of RF9 can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be affected by the hydration status of the body . Its storage temperature of -20°C indicates that it may be sensitive to temperature changes . .

Safety and Hazards

The safety data sheet advises that 2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate is for R&D use only and not for medicinal, household or other use . It should be stored at -20°C .

properties

IUPAC Name

N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N6O3/c27-22(33)21(12-16-5-2-1-3-6-16)31-23(34)20(7-4-8-30-25(28)29)32-24(35)26-13-17-9-18(14-26)11-19(10-17)15-26/h1-3,5-6,17-21H,4,7-15H2,(H2,27,33)(H,31,34)(H,32,35)(H4,28,29,30)/t17?,18?,19?,20-,21-,26?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKHUSRDQFQHAK-RNJMTYCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001151466
Record name N2-(Tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-arginyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001151466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

876310-60-0
Record name N2-(Tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-arginyl-L-phenylalaninamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876310-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-(Tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-arginyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001151466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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